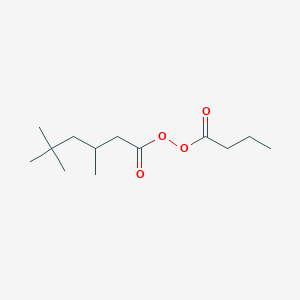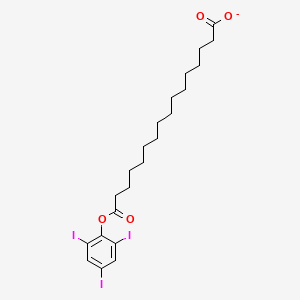
16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate: is a chemical compound characterized by the presence of a long hexadecanoate chain with a 16-oxo group and a 2,4,6-triiodophenoxy substituent. This compound is notable for its unique structure, which combines a fatty acid derivative with an iodinated aromatic ring, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate typically involves the esterification of 16-oxohexadecanoic acid with 2,4,6-triiodophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 16-oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the 16-oxo group, converting it to a hydroxyl group and forming 16-hydroxy-16-(2,4,6-triiodophenoxy)hexadecanoate.
Substitution: The aromatic ring with iodine atoms can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: In biological research, this compound can be used as a probe to study lipid metabolism and the role of iodinated compounds in biological systems.
Medicine: The iodinated aromatic ring makes this compound a potential candidate for radiolabeling and imaging studies, particularly in the field of nuclear medicine.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The iodinated aromatic ring can also interact with proteins and nucleic acids, potentially affecting their function and stability. The compound’s effects are mediated through pathways related to oxidative stress, cellular signaling, and metabolic regulation.
Comparación Con Compuestos Similares
16-Oxohexadecanoic acid: Lacks the iodinated aromatic ring but shares the 16-oxohexadecanoate structure.
2,4,6-Triiodophenol: Contains the iodinated aromatic ring but lacks the hexadecanoate chain.
16-Hydroxy-16-(2,4,6-triiodophenoxy)hexadecanoate: A reduced form of the compound with a hydroxyl group instead of the 16-oxo group.
Uniqueness: 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate is unique due to its combination of a long-chain fatty acid derivative with an iodinated aromatic ring, providing distinct chemical and biological properties that are not present in its individual components or similar compounds.
Propiedades
Número CAS |
500711-80-8 |
|---|---|
Fórmula molecular |
C22H30I3O4- |
Peso molecular |
739.2 g/mol |
Nombre IUPAC |
16-oxo-16-(2,4,6-triiodophenoxy)hexadecanoate |
InChI |
InChI=1S/C22H31I3O4/c23-17-15-18(24)22(19(25)16-17)29-21(28)14-12-10-8-6-4-2-1-3-5-7-9-11-13-20(26)27/h15-16H,1-14H2,(H,26,27)/p-1 |
Clave InChI |
HKPCPKRZKKIKGZ-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1I)OC(=O)CCCCCCCCCCCCCCC(=O)[O-])I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Bis[(4-nitrophenyl)carbamoyl]benzene-1,3-dicarboxylic acid](/img/structure/B12571212.png)
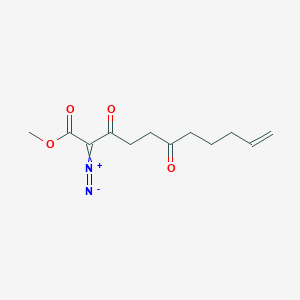
![2,2',7,7'-Tetrakis(9,9-dioctyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12571225.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
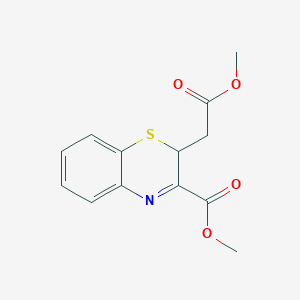
![1-[(4-Methylphenyl)methyl]-1-phenylpiperidin-1-ium bromide](/img/structure/B12571242.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
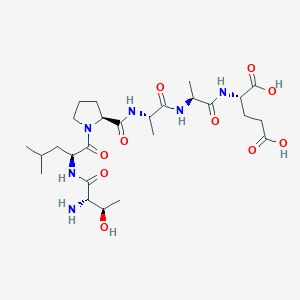
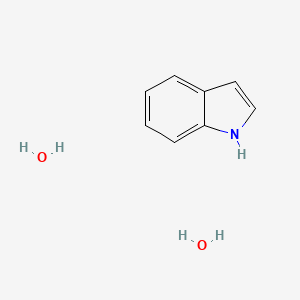

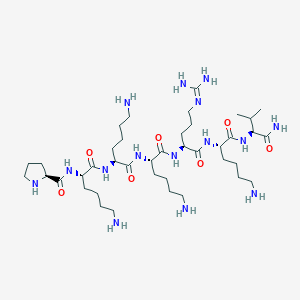
![Phosphonic acid, [4-[(2-hydroxyphenyl)sulfinyl]butyl]-](/img/structure/B12571283.png)
